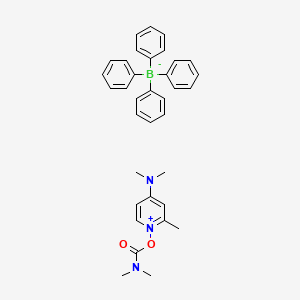

2-Chloro-4-ethoxypyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-Cyano-2-chloro-4-éthoxypyrimidine est un composé organique hétérocyclique de formule moléculaire C7H6ClN3O. Il est un dérivé de la pyrimidine, caractérisé par la présence d'un atome de chlore en position 2, d'un groupe éthoxy en position 4 et d'un groupe cyano en position 5.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du 5-Cyano-2-chloro-4-éthoxypyrimidine implique généralement la réaction de la 2-chloro-4-hydroxypyrimidine avec l'iodure d'éthyle en présence d'une base telle que le carbonate de potassium. La réaction est effectuée sous reflux pour faciliter la substitution du groupe hydroxyle par un groupe éthoxy. L'intermédiaire résultant est ensuite traité avec du bromure de cyanogène pour introduire le groupe cyano en position 5, ce qui donne le produit final.

Méthodes de Production Industrielle

La production industrielle du 5-Cyano-2-chloro-4-éthoxypyrimidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté du produit. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est également courante dans les milieux industriels pour obtenir le composé souhaité avec un minimum d'impuretés.

Analyse Des Réactions Chimiques

Types de Réactions

Le 5-Cyano-2-chloro-4-éthoxypyrimidine subit diverses réactions chimiques, notamment :

Substitution nucléophile : L'atome de chlore en position 2 peut être substitué par des nucléophiles tels que des amines, des thiols et des alcoolates.

Hydrolyse : Le groupe cyano peut être hydrolysé pour former l'amide ou l'acide carboxylique correspondant dans des conditions acides ou basiques.

Oxydation et Réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes que la substitution et l'hydrolyse.

Réactifs et Conditions Courants

Substitution nucléophile : Des réactifs tels que les amines, les thiols et les alcoolates en présence d'une base (par exemple, l'hydrure de sodium) sont couramment utilisés.

Hydrolyse : Des conditions acides (par exemple, l'acide chlorhydrique) ou basiques (par exemple, l'hydroxyde de sodium) sont utilisées pour les réactions d'hydrolyse.

Oxydation et Réduction : Des oxydants comme le permanganate de potassium et des réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Principaux Produits Formés

Substitution nucléophile : Dérivés de pyrimidine substitués avec divers groupes fonctionnels.

Hydrolyse : Dérivés d'amide ou d'acide carboxylique.

Oxydation et Réduction : Formes oxydées ou réduites du composé d'origine, selon les conditions de réaction spécifiques.

Applications de la Recherche Scientifique

Le 5-Cyano-2-chloro-4-éthoxypyrimidine a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme unité de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Etudié pour son potentiel en tant que molécule biologiquement active possédant des propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré comme un candidat médicament potentiel pour le traitement de diverses maladies, y compris le cancer et les maladies infectieuses.

Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques en raison de sa réactivité chimique polyvalente.

Mécanisme d'Action

Le mécanisme d'action du 5-Cyano-2-chloro-4-éthoxypyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans le contexte de ses propriétés anticancéreuses, le composé s'est avéré inhiber l'activité des tyrosine kinases, qui sont des enzymes impliquées dans la régulation de la croissance et de la prolifération cellulaires. En se liant au site actif de ces enzymes, le 5-Cyano-2-chloro-4-éthoxypyrimidine peut bloquer efficacement leur activité, conduisant à la suppression de la croissance des cellules tumorales et à l'induction de l'apoptose.

Applications De Recherche Scientifique

2-Chloro-4-ethoxypyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-ethoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer properties, the compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By binding to the active site of these enzymes, this compound can effectively block their activity, leading to the suppression of tumor cell growth and induction of apoptosis.

Comparaison Avec Des Composés Similaires

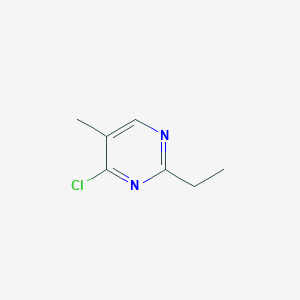

Le 5-Cyano-2-chloro-4-éthoxypyrimidine peut être comparé à d'autres dérivés de pyrimidine, tels que :

5-Cyano-2-chloro-4-méthoxypyrimidine : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe éthoxy.

5-Carboxamide-2-chloro-4-éthoxypyrimidine : Structure similaire mais avec un groupe carboxamide au lieu d'un groupe cyano.

Acide 5-carboxy-2-chloro-4-éthoxypyrimidine : Structure similaire mais avec un groupe acide carboxylique au lieu d'un groupe cyano.

La singularité du 5-Cyano-2-chloro-4-éthoxypyrimidine réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent une réactivité chimique et une activité biologique distinctes par rapport à ses analogues.

Propriétés

Formule moléculaire |

C7H6ClN3O |

|---|---|

Poids moléculaire |

183.59 g/mol |

Nom IUPAC |

2-chloro-4-ethoxypyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H6ClN3O/c1-2-12-6-5(3-9)4-10-7(8)11-6/h4H,2H2,1H3 |

Clé InChI |

MOCXNGOBFQYZOG-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=NC(=NC=C1C#N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775332.png)

![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)

![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)